molecular formula C13H14N2O4 B2450663 2-[4-Methyl-4-(4-methylphenyl)-2,5-dioxoimidazolidin-1-yl]acetic acid CAS No. 956412-34-3

2-[4-Methyl-4-(4-methylphenyl)-2,5-dioxoimidazolidin-1-yl]acetic acid

Cat. No.: B2450663
CAS No.: 956412-34-3
M. Wt: 262.265
InChI Key: CARNBLFRPIQROZ-UHFFFAOYSA-N
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Description

2-[4-Methyl-4-(4-methylphenyl)-2,5-dioxoimidazolidin-1-yl]acetic acid is a synthetic organic compound with the molecular formula C13H14N2O4. It is characterized by the presence of an imidazolidinone ring substituted with a methyl group and a 4-methylphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-Methyl-4-(4-methylphenyl)-2,5-dioxoimidazolidin-1-yl]acetic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green solvents may be employed to enhance efficiency and reduce waste .

Chemical Reactions Analysis

Types of Reactions

2-[4-Methyl-4-(4-methylphenyl)-2,5-dioxoimidazolidin-1-yl]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 2-[4-Methyl-4-(4-methylphenyl)-2,5-dioxoimidazolidin-1-yl]acetic acid involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-Methyl-4-(4-methylphenyl)-2,5-dioxoimidazolidin-1-yl]acetic acid is unique due to the presence of both the imidazolidinone ring and the 4-methylphenyl group, which confer distinct chemical and biological properties. This combination of structural features is not commonly found in other compounds, making it a valuable subject for research and development .

Properties

IUPAC Name

2-[4-methyl-4-(4-methylphenyl)-2,5-dioxoimidazolidin-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4/c1-8-3-5-9(6-4-8)13(2)11(18)15(7-10(16)17)12(19)14-13/h3-6H,7H2,1-2H3,(H,14,19)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CARNBLFRPIQROZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2(C(=O)N(C(=O)N2)CC(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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